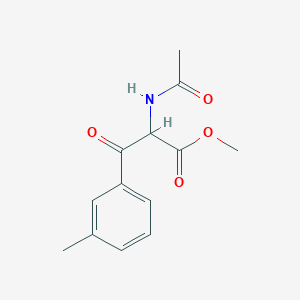
2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester is an organic compound with a complex structure. It is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis. This compound is characterized by its unique chemical properties, which make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester typically involves multiple steps. One common method includes the reaction of m-tolyl acetic acid with acetic anhydride to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxo-3-(m-tolyl)propionic acid ethyl ester
- Ethyl 2-(3-methylbenzoyl)acetate
- Ethyl 3-oxo-3-(m-tolyl)propanoate
Uniqueness
2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester stands out due to its specific functional groups and reactivity. Its unique structure allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
methyl 2-acetamido-3-(3-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15NO4/c1-8-5-4-6-10(7-8)12(16)11(13(17)18-3)14-9(2)15/h4-7,11H,1-3H3,(H,14,15) |
Clé InChI |
VMWSFMDOHRSKMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C(C(=O)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















